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molecular formula C10H12N2O2 B8723228 4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 120711-97-9

4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No. B8723228
M. Wt: 192.21 g/mol
InChI Key: YLCDUHZQBPGRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765940B2

Procedure details

To a solution of the crude 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (0.86 g, 3.89 mmol) in EtOAc (8 mL) was added SnCl2.2H2O (4.3834 g, 19.4 mmol) and the mixture was heated under reflux with stirring. After 1.5 h, the mixture was cooled to rt. To the mixture was added 2 M aqueous Na2CO3 (20 mL) followed by EtOAc (50 mL). The resulting white precipitate was filtered off and washed the white solid with EtOAc (50 mL). The filtrated was separated in a reparatory funnel. The aqueous layer was extracted with EtOAc (30 mL×1). The combined organics were washed with brine (50 mL×2), dried over Na2SO4, filtered, and concentrated under reduced pressure to give dark syrup. The dark syrup was purified by column chromatography on a silica gel column using 0 to 100% gradient of DCM-MeOH—NH4OH (89:9:1) in DCM as eluent to give 1-(6-amino-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone as a red syrup: Mass Spectrum (ESI) m/e=193.1 (M+1).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
4.3834 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[O:8][CH2:9][CH2:10][N:11]([C:12](=[O:14])[CH3:13])[C:6]=2[CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl.C([O-])([O-])=O.[Na+].[Na+]>CCOC(C)=O>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[O:8][CH2:9][CH2:10][N:11]([C:12](=[O:14])[CH3:13])[C:6]=2[CH:5]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OCCN2C(C)=O)C=C1
Name
Quantity
4.3834 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered off
WASH
Type
WASH
Details
washed the white solid with EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrated was separated in a reparatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (30 mL×1)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give dark syrup
CUSTOM
Type
CUSTOM
Details
The dark syrup was purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC2=C(OCCN2C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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